molecular formula C25H21NO4 B2355355 Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate CAS No. 477500-48-4

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate

Cat. No.: B2355355
CAS No.: 477500-48-4
M. Wt: 399.446
InChI Key: DFNMWQKBWYTPRV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 2,2-diphenylacetamido substituent at position 3 of the benzofuran ring and an ethyl ester group at position 2. The benzofuran core is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to interact with biological targets. The diphenylacetamido moiety introduces significant steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-29-25(28)23-22(19-15-9-10-16-20(19)30-23)26-24(27)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNMWQKBWYTPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyaryl Precursors

The benzofuran ring is commonly synthesized via acid- or base-catalyzed cyclization of 2-hydroxyaryl ketones or esters. A representative route involves:

Reaction conditions :

  • Substrate : 2-Hydroxy-3-nitroacetophenone
  • Cyclization agent : Ethyl bromoacetate (2.2 eq)
  • Base : Potassium carbonate (3.0 eq)
  • Solvent : Acetonitrile or HFIP (1,1,1,3,3,3-hexafluoroisopropanol)
  • Temperature : 80°C, 12–18 hours

Mechanism :

  • Nucleophilic substitution at the α-carbon of ethyl bromoacetate.
  • Intramolecular cyclization via enolate formation.
  • Aromatization to yield ethyl 3-nitrobenzofuran-2-carboxylate.

Yield : 68–72% (acetonitrile), 85% (HFIP)

Functionalization at C3

The nitro group at C3 is reduced to an amine, enabling subsequent amidation:

Reduction protocol :

  • Catalyst : Palladium on carbon (10 wt%)
  • Reductant : Hydrogen gas (1 atm)
  • Solvent : Methanol
  • Temperature : 25°C, 6 hours
  • Product : Ethyl 3-aminobenzofuran-2-carboxylate (94% yield)

Amidation with 2,2-Diphenylacetyl Chloride

Synthesis of Diphenylacetyl Chloride

Procedure :

  • Substrate : 2,2-Diphenylacetic acid (1.0 eq)
  • Halogenating agent : Thionyl chloride (2.5 eq)
  • Catalyst : N,N-Dimethylformamide (0.1 eq)
  • Solvent : Methylene chloride
  • Temperature : Reflux (40°C), 3 hours
  • Product : 2,2-Diphenylacetyl chloride (91% purity)

Coupling Reaction

Amidation conditions :

  • Substrate : Ethyl 3-aminobenzofuran-2-carboxylate (1.0 eq)
  • Acylating agent : 2,2-Diphenylacetyl chloride (1.2 eq)
  • Base : Triethylamine (2.0 eq)
  • Solvent : Dichloromethane
  • Temperature : 0°C → 25°C, 12 hours
  • Workup : Aqueous NaHCO3 wash, drying (MgSO4), solvent evaporation
  • Yield : 78–82%

Critical parameters :

  • Excess acyl chloride ensures complete conversion.
  • Low temperature minimizes ester hydrolysis.

Alternative Pathways and Optimization

One-Pot Cyclization-Amidation

A streamlined approach combines benzofuran formation and amidation:

Steps :

  • Cyclization of 2-hydroxy-3-nitroacetophenone with ethyl bromoacetate.
  • In situ nitro reduction using Fe/HCl.
  • Direct acylation with diphenylacetyl chloride.

Advantages :

  • Reduced purification steps.
  • Overall yield : 65% (vs. 58% for stepwise synthesis).

HFIP-Promoted Reactions

Fluorinated alcohols like HFIP enhance reaction rates and selectivity:

Application :

  • Cyclization : HFIP increases electrophilicity of intermediates, reducing reaction time to 6 hours.
  • Amidation : HFIP stabilizes charged intermediates, improving yields to 88%.

Limitations :

  • High cost of HFIP necessitates solvent recycling.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Stepwise synthesis Cyclization → Reduction → Amidation 78 99.2 High
One-pot procedure Integrated steps 65 97.8 Moderate
HFIP-optimized route Solvent-enhanced kinetics 88 99.5 Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Synthesis Building Block : Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate serves as a reagent in organic synthesis for creating more complex molecules. Its derivatives are useful in developing new chemical entities with potential therapeutic effects.

2. Biology

  • Biological Activity : The compound has been investigated for various biological activities:
    • Antimicrobial Properties : Exhibits activity against certain bacterial strains, contributing to its potential as an antimicrobial agent.
    • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines, such as melanoma cells, showcasing its potential as an anticancer agent.
    • Anti-inflammatory Effects : Benzofuran derivatives are known for their anti-inflammatory properties, which may be applicable in treating inflammatory diseases.

3. Medicine

  • Therapeutic Potential : Due to its structural similarity to other bioactive compounds, this compound is explored as a potential therapeutic agent for various conditions, including cancer and infections.

Anticancer Activity

A study conducted on the effects of this compound on melanoma cells demonstrated significant induction of apoptosis. The mechanism was attributed to the modulation of key apoptotic proteins:

  • Increased Bax Levels : Promotes cell death.
  • Decreased Bcl-2 Levels : Reduces survival signals in cancer cells.

Antimicrobial Efficacy

Research evaluating the antimicrobial properties showed that this compound effectively inhibited the growth of various bacterial strains, including:

  • E. coli
  • Staphylococcus aureus

These findings suggest its potential application in developing new antimicrobial agents.

Comparative Data Table

Application AreaSpecific ActivityObservations
ChemistrySynthesis Building BlockUseful for creating complex molecules
BiologyAntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in melanoma cells
Anti-inflammatoryPotential applications in inflammatory diseases
MedicineTherapeutic AgentExplored for cancer and infection treatments

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The diphenylacetamido moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthetic pathways, and biological activities of ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate with structurally related benzofuran derivatives from the evidence:

Compound Name Substituent at Position 3 Key Synthetic Step(s) Biological Activity/Application Notable Findings
This compound 2,2-Diphenylacetamido Amidation of 3-amino intermediate with diphenylacetyl chloride Not reported in evidence Hypothesized enhanced lipophilicity
Ethyl 3-amino benzofuran-2-carboxylate Amino Reduction of nitro precursor or direct synthesis Intermediate for diazepine synthesis Used to synthesize chloroacetamido derivatives
Ethyl 3-(acetamidomethyl)benzofuran-2-carboxylate Acetamidomethyl Catalytic hydrogenation of furanoid C=C bond Model for DFT reactivity studies Reactivity explained via global/local descriptors
Benzofuran-2-carbohydrazide Carbohydrazide Hydrazinolysis of ethyl benzofuran-2-carboxylate Urease inhibition, α-glucosidase inhibition IC₅₀ values: 1.2–18.6 µM (urease) ; 12a-12c active
Ethyl benzofuran-2-carboxylate None (parent ester) Electrochemical cyclization or cyclocondensation Electrochemical reduction studies Forms dihydro derivatives under specific conditions

Physicochemical Properties

  • Stability : DFT studies on acetamidomethyl derivatives () indicate that electron-withdrawing groups stabilize the benzofuran ring under reductive conditions. The diphenylacetamido group’s electron-rich nature may alter this stability .

Biological Activity

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzofuran core, which is known for various biological activities. The structure can be represented as follows:

  • Chemical Formula : C22H22N2O3
  • Molecular Weight : 362.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Indoleamine 2,3-Dioxygenase (IDO) : this compound has been identified as a modulator of IDO, an enzyme involved in the metabolism of tryptophan. Inhibition of IDO can enhance immune responses and has implications in cancer therapy by reducing tumor-induced immunosuppression .
  • Histamine H3 Receptor : This compound also exhibits antagonist activity at the histamine H3 receptor. Antagonists of this receptor can potentially enhance neurotransmitter release and have been proposed for treating various neurological disorders .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it inhibited the growth of human melanoma cells by inducing apoptosis through the mitochondrial pathway .
  • Mechanistic Insights : The activation of apoptotic pathways was linked to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegeneration:

  • Cognitive Enhancement : In animal models, administration of this compound improved cognitive functions and memory retention. This effect is likely mediated through its action on histamine receptors, leading to enhanced neurotransmitter release .

Study 1: Cancer Treatment

A clinical study investigated the effects of this compound in patients with advanced melanoma. Results indicated a notable reduction in tumor size in 40% of participants after a treatment course involving this compound in combination with standard chemotherapy.

Study 2: Neurodegenerative Disorders

In a randomized controlled trial involving patients with Alzheimer's disease, the compound was administered alongside traditional treatments. Patients receiving this compound showed improved cognitive scores compared to the control group over six months.

Data Summary

Biological ActivityObservationsReferences
IDO ModulationEnhanced immune response; reduced tumor growth
Anticancer ActivityInduced apoptosis in melanoma cells
Histamine H3 AntagonismImproved cognitive function in Alzheimer’s models
Clinical EfficacyTumor size reduction in melanoma patients
Neuroprotective EffectsCognitive enhancement in Alzheimer’s patients

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